Phthalimidooxyacetic Acid
CAS No.: 134724-87-1
Cat. No.: VC2224525
Molecular Formula: C10H7NO5
Molecular Weight: 221.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 134724-87-1 |
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Molecular Formula | C10H7NO5 |
Molecular Weight | 221.17 g/mol |
IUPAC Name | 2-(1,3-dioxoisoindol-2-yl)oxyacetic acid |
Standard InChI | InChI=1S/C10H7NO5/c12-8(13)5-16-11-9(14)6-3-1-2-4-7(6)10(11)15/h1-4H,5H2,(H,12,13) |
Standard InChI Key | STDDDVARCIVORC-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)OCC(=O)O |
Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)OCC(=O)O |
Introduction
Chemical Identity and Properties
Phthalimidooxyacetic acid, also known by its systematic IUPAC name "Acetic acid, [(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-", is a white crystalline solid with significant importance in organic synthesis. The compound possesses both acidic and N-hydroxyphthalimide functionalities, making it a useful reagent for various transformations and modifications of organic molecules.
Basic Chemical Information
Property | Value |
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CAS Registry Number | 134724-87-1 |
Molecular Formula | C₁₀H₇NO₅ |
Molecular Weight | 221.16628 g/mol |
MDL Number | MFCD11850832 |
Melting Point | 166-168 °C |
Predicted Boiling Point | 434.3±47.0 °C |
Predicted Density | 1.59±0.1 g/cm³ |
The compound features a phthalimide moiety connected to an acetic acid group through an oxygen atom, creating a unique arrangement that contributes to its chemical reactivity and applications .
Synonyms and Alternative Names
The compound is known by several names in the scientific literature, reflecting its structure and applications:
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Phthalimidooxyacetic acid
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2-PHTHALIMIDEHYDROXY-ACETIC ACID
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2-(1,3-dioxoisoindol-2-yl)oxyaceticacid
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2-((1,3-Dioxoisoindolin-2-yl)oxy)acetic acid
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2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]acetic acid
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Acetic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-
Structural Features and Characteristics
Phthalimidooxyacetic acid consists of three key structural components: a phthalimide ring system, an oxygen linker, and an acetic acid moiety. The phthalimide portion features a five-membered imide ring fused to a benzene ring, creating the isoindole-1,3-dione structure. This arrangement gives the molecule distinct chemical properties and reactivity patterns.
Structural Analysis
The compound's structure can be broken down as follows:
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A phthalimide group (derived from phthalic anhydride and ammonia)
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An N-O bond linking the nitrogen of the phthalimide to an oxygen atom
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An acetic acid group (-CH₂COOH) connected to the oxygen atom
This arrangement creates a molecule with multiple reactive sites and functional groups that can participate in various chemical transformations .
Physical Properties
Phthalimidooxyacetic acid typically appears as a white to off-white crystalline solid. It has limited solubility in water but dissolves well in organic solvents such as dichloromethane, chloroform, and dimethylformamide. The compound is relatively stable under normal laboratory conditions but may be sensitive to strong nucleophiles that can attack the phthalimide moiety .
Synthesis Methods
Several methods have been developed for the synthesis of phthalimidooxyacetic acid, each with specific advantages depending on the starting materials and desired scale of production. The most common synthetic routes involve the functionalization of N-hydroxyphthalimide or the modification of tert-butyl bromoacetate.
Synthesis from N-Hydroxyphthalimide and tert-Butyl Bromoacetate
A widely employed synthetic route involves the reaction of N-hydroxyphthalimide with tert-butyl bromoacetate under basic conditions:
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N-Hydroxyphthalimide is dissolved in dry N-methyl-2-pyrrolidone (NMP)
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Anhydrous potassium carbonate (K₂CO₃) is added, and the mixture is stirred at 40°C under an inert atmosphere
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tert-Butyl bromoacetate is slowly added, and the temperature is increased to 50°C for several hours
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The tert-butyl phthalimidooxyacetate intermediate is precipitated by adding cold water
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The protective tert-butyl group is removed using trifluoroacetic acid (TFA) to yield phthalimidooxyacetic acid
This method typically produces the desired compound in high yield (approximately 80-85%) and purity.
Alternative Synthetic Approaches
Other approaches to synthesizing phthalimidooxyacetic acid include:
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Displacement reaction: Direct nucleophilic substitution of α-halo acetic acid derivatives with N-hydroxyphthalimide
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Diazo method: Reaction of an α-diazo ester with N-hydroxyphthalimide followed by hydrolysis
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Mitsunobu reaction: Using N-hydroxyphthalimide and α-hydroxy esters under Mitsunobu conditions, which allows for stereospecific conversion
The choice of synthetic method often depends on the availability of starting materials, required scale, and the specific application of the final product.
Spectroscopic Characterization
Comprehensive spectroscopic data is essential for the identification and quality assessment of phthalimidooxyacetic acid. Nuclear Magnetic Resonance (NMR) spectroscopy provides particularly valuable structural information.
NMR Spectroscopic Data
The NMR spectral data of phthalimidooxyacetic acid provides clear evidence of its structure:
Spectroscopy Type | Data |
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¹H NMR (300 MHz, CDCl₃) | δ 4.77 (s, 2H, CH₂), 7.83 (s, 4H, phthalimide) |
¹³C NMR (75.5 MHz, CDCl₃) | δ 74.0, 124.3, 129.9, 135.9, 164.1, 168.3 |
The ¹H NMR spectrum shows a characteristic singlet at δ 4.77 ppm corresponding to the methylene group (-CH₂-) and signals at around δ 7.83 ppm attributed to the aromatic protons of the phthalimide moiety. The ¹³C NMR spectrum exhibits signals for the carbonyl carbons at δ 164.1 and 168.3 ppm, confirming the presence of both the phthalimide and carboxylic acid functionalities .
Applications in Organic Synthesis
Phthalimidooxyacetic acid serves as a versatile reagent in organic synthesis, with applications ranging from peptide chemistry to the preparation of bioactive compounds. Its ability to introduce aminooxy functionality in a controlled manner makes it particularly valuable in several areas of synthetic chemistry.
Peptide Chemistry and Peptidomimetics
One of the most significant applications of phthalimidooxyacetic acid is in the field of peptide chemistry, specifically in the preparation of aminooxy peptides and peptidomimetics. These modified peptides have gained considerable interest due to their unique structural properties and potential biological activities:
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Aminooxy peptides derived from phthalimidooxyacetic acid can adopt novel secondary structures, particularly eight-membered hydrogen-bonded turns or N-O turns
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These structural features can impart increased stability against enzymatic degradation compared to natural peptides
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The modified peptides can serve as agonists, antagonists, or enzyme inhibitors for pharmaceutical applications
As a Linker in Bioconjugation Chemistry
Phthalimidooxyacetic acid derivatives are employed as linkers in bioconjugation chemistry, allowing for the controlled attachment of various functional groups to biomolecules. The N-hydroxyphthalimide moiety serves as a protected form of the reactive aminooxy group, which can be readily deprotected to form oxime linkages with aldehydes and ketones .
Heterotrifunctional Cross-Linking Reagents
Phthalimidooxyacetic acid serves as a key building block in the synthesis of heterotrifunctional peptide-based cross-linking reagents. These specialized molecules contain multiple functional groups that can react selectively with different targets, enabling the controlled conjugation of various biomolecules .
Hazard Type | Classification |
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GHS Symbol | GHS07 (Warning) |
Signal Word | Warning |
Hazard Statements | H335-H319-H315-H302 (May cause respiratory irritation; Causes serious eye irritation; Causes skin irritation; Harmful if swallowed) |
Precautionary Statements | P264-P270-P301+P312-P330-P501-P264-P280-P302+P352-P321-P332+P313-P362-P264-P280-P305+P351+P338-P337+P313P |
These classifications indicate that phthalimidooxyacetic acid requires careful handling with appropriate personal protective equipment to prevent exposure .
Manufacturer | Product Number | Product Description | Packaging | Price (USD) | Updated |
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AK Scientific | 4081BB | PhthalimidooxyaceticAcid | 250mg | $432 | 2021-12-16 |
Matrix Scientific | 180075 | 2-((1,3-Dioxoisoindolin-2-yl)oxy)acetic acid 95% | 1g | $908 | 2021-12-16 |
Matrix Scientific | 180075 | 2-((1,3-Dioxoisoindolin-2-yl)oxy)acetic acid 95% | 5g | $1816 | 2021-12-16 |
A1 Biochem Labs | 6569988 | 2-((1,3-Dioxoisoindolin-2-yl)oxy)aceticacid 95% | 5G | $1100 | 2021-12-16 |
This price information indicates that phthalimidooxyacetic acid is primarily used in research settings rather than industrial applications, given its relatively high cost .
Related Compounds and Derivatives
Phthalimidooxyacetic acid belongs to a family of compounds that share similar structural features and applications. Understanding these related compounds provides context for its use in organic synthesis.
Phthalimide
Phthalimide (CAS: 85-41-6) is a key precursor in the synthesis of phthalimidooxyacetic acid. This compound has the molecular formula C₈H₅NO₂ and molecular weight of 147.13 g/mol. It consists of a five-membered imide ring fused to a benzene ring, creating the characteristic isoindole-1,3-dione structure. Phthalimide is widely used in organic synthesis, particularly in the Gabriel synthesis of primary amines .
Extended Linker Derivatives
Derivatives with extended linkers between the phthalimide and carboxylic acid groups have been synthesized for specific applications. For example, 2-[2-(2-Phthalimidoethoxy)ethoxy]acetic acid (CAS: 75001-09-1) incorporates additional ethoxy groups in the linker, providing greater flexibility and distance between functional groups. This compound has applications in bioconjugation chemistry and as spacers in various molecular constructs .
Recent Research Developments
The unique structural features and reactivity of phthalimidooxyacetic acid continue to inspire research across various fields of chemistry.
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